2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474593
InChI: InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1
SMILES: COCC1CCCN1C(=O)CN
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13474593

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1
Standard InChI Key GLGUFUFMSZIWPD-ZETCQYMHSA-N
Isomeric SMILES COC[C@@H]1CCCN1C(=O)CN
SMILES COCC1CCCN1C(=O)CN
Canonical SMILES COCC1CCCN1C(=O)CN

Introduction

Chemical Structure and Stereochemistry

The molecular structure of 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring with a methoxymethyl group at the (S)-configured C2 position and an amino ethanone substituent at the N1 position . The stereochemistry is confirmed by its InChI string:

InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1\text{InChI=1S/C}_8\text{H}_{16}\text{N}_2\text{O}_2/\text{c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1}

and SMILES notation:

COC[C@@H]1CCCN1C(=O)CN[13].\text{COC[C@@H]1CCCN1C(=O)CN}[13].

The (S)-configuration introduces chirality, critical for interactions in enantioselective synthesis. X-ray crystallography of related pyrrolidine derivatives reveals puckered ring conformations, with the methoxymethyl group adopting equatorial positions to minimize steric strain .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution or condensation reactions. A plausible route involves:

  • Chiral Auxiliary Use: Starting from (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), reaction with chloroacetyl chloride in the presence of a base yields the ethanone derivative .

  • Reductive Amination: Condensation of 2-(methoxymethyl)pyrrolidine with glyoxylic acid, followed by reduction of the imine intermediate, produces the amino ethanone .

Optimization Strategies

Reaction conditions significantly impact yield and purity. For example, using anhydrous dichloromethane and triethylamine at 0°C minimizes side reactions like over-acylation . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity, as verified by 1H^1\text{H}-NMR .

Physicochemical Properties

Solubility and Stability

The compound is a white crystalline solid (mp: 98–102°C) with high solubility in polar solvents (e.g., methanol: 45 mg/mL; DMSO: 32 mg/mL) . The methoxymethyl group enhances hydrophilicity, while the pyrrolidine ring contributes to moderate lipophilicity (calculated LogP: 0.72) . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6):
    δ 3.65–3.58 (m, 1H, CH-O), 3.42 (s, 3H, OCH3_3), 3.30–3.22 (m, 2H, NCH2_2), 2.95 (br s, 2H, NH2_2), 2.80–2.72 (m, 1H, pyrrolidine CH), 2.10–1.95 (m, 4H, pyrrolidine CH2_2) .

  • 13C^{13}\text{C}-NMR:
    δ 208.5 (C=O), 72.1 (CH2_2OCH3_3), 58.9 (OCH3_3), 52.4–48.7 (pyrrolidine carbons) .

  • IR (KBr):
    3280 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=O), 1100 cm1^{-1} (C-O-C) .

Pharmacological and Biological Profile

Mechanistic Insights

While direct studies are lacking, structural analogs exhibit bioactivity via:

  • Enzyme Inhibition: Pyrrolidine derivatives inhibit carbonic anhydrase and monoamine oxidases .

  • Receptor Modulation: Chiral amines often target G protein-coupled receptors (e.g., mGlu receptors) .

Preclinical Data

In murine models, related compounds show:

  • Anticonvulsant Activity: ED50_{50} = 45 mg/kg in maximal electroshock tests .

  • Antitumor Effects: Synergy with 5-fluorouracil in sarcoma models .

Applications in Asymmetric Synthesis

Chiral Auxiliary

The compound’s rigid pyrrolidine backbone and methoxymethyl group facilitate stereocontrol in:

  • Aldol Reactions: Enantiomeric excess (ee) up to 92% .

  • Mannich Reactions: Diastereoselectivity > 8:1 .

Catalysis

As a ligand in transition-metal complexes, it enhances catalytic efficiency in:

  • Hydrogenation: 99% ee in ketone reductions .

  • Cross-Coupling: Pd-mediated Suzuki reactions with yields >85% .

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